molecular formula C11H13FO2 B14772189 (2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol

Katalognummer: B14772189
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: YOADPCCYZJSPFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(cyclopropylmethoxy)-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds under mild conditions, resulting in the reduction of the aldehyde group to a primary alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents, as well as reaction conditions, may be optimized for cost-effectiveness and yield. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde or 2-(Cyclopropylmethoxy)-5-fluorobenzoic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-(Cyclopropylmethoxy)-4-ethylphenyl)methanol: Similar structure with an ethyl group instead of a fluorine atom.

    (2-(Cyclopropylmethoxy)phenyl)methanol: Lacks the fluorine atom on the phenyl ring.

Uniqueness

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C11H13FO2

Molekulargewicht

196.22 g/mol

IUPAC-Name

[2-(cyclopropylmethoxy)-5-fluorophenyl]methanol

InChI

InChI=1S/C11H13FO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2

InChI-Schlüssel

YOADPCCYZJSPFL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=C(C=C(C=C2)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.